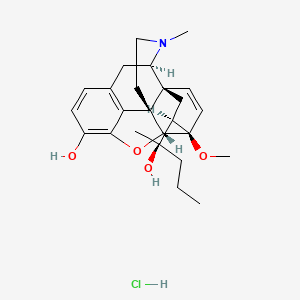
Ezlopitant
Descripción general
Descripción
Ezlopitant, también conocido por su nombre en código CJ-11,974, es un antagonista del receptor de neuroquinina 1. Se ha estudiado por sus posibles efectos antieméticos y antinociceptivos. Inicialmente desarrollado por Pfizer, se investigó para el tratamiento del síndrome de intestino irritable, pero parece haber sido descontinuado .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Ezlopitant se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura central de quinuclidina. La síntesis típicamente involucra los siguientes pasos:
- Formación del sistema de anillos de quinuclidina.
- Introducción del grupo difenilmetil.
- Unión del grupo 5-isopropil-2-metoxibencil.
Métodos de Producción Industrial: La producción industrial de this compound implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como el uso de solventes y catalizadores apropiados .
Análisis De Reacciones Químicas
Tipos de Reacciones: Ezlopitant experimenta varias reacciones químicas, incluyendo:
Reducción: Aunque menos comunes, las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos o en el nitrógeno de la quinuclidina.
Reactivos y Condiciones Comunes:
Oxidación: Enzimas citocromo P450, oxígeno y NADPH.
Reducción: Gas hidrógeno y catalizadores metálicos.
Sustitución: Agentes halogenantes, nucleófilos y solventes apropiados.
Productos Principales:
- Alcohol bencílico
- Metabolitos de alquenos
Aplicaciones Científicas De Investigación
Ezlopitant se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas:
- Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de neuroquinina 1.
- Biología: Investigado por su papel en la modulación del sistema del receptor de neuroquinina 1, que está involucrado en varios procesos fisiológicos.
- Medicina: Explorado por sus propiedades antieméticas y antinociceptivas, particularmente en el contexto de las náuseas y los vómitos inducidos por la quimioterapia .
- Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos al sistema del receptor de neuroquinina 1 .
Mecanismo De Acción
Ezlopitant ejerce sus efectos antagonizando el receptor de neuroquinina 1, que es un receptor para la sustancia P. La sustancia P es un neuropéptido involucrado en la transmisión del dolor, la inflamación y la emesis. Al bloquear el receptor de neuroquinina 1, this compound inhibe la unión de la sustancia P, reduciendo así sus efectos fisiológicos .
Compuestos Similares:
- Maropitant: Otro antagonista del receptor de neuroquinina 1 con un grupo terc-butilo en lugar de un grupo isopropilo.
- Aprepitant: Utilizado clínicamente para la prevención de las náuseas y los vómitos inducidos por la quimioterapia.
- Rolapitant: Conocido por su vida media más larga y utilizado para indicaciones similares a las de aprepitant.
Unicidad de this compound: this compound es único debido a su estructura química específica, que incluye un grupo difenilmetil y un grupo 5-isopropil-2-metoxibencil. Esta estructura contribuye a su afinidad de unión específica y selectividad por el receptor de neuroquinina 1 .
Comparación Con Compuestos Similares
- Maropitant: Another neurokinin 1 receptor antagonist with a tert-butyl group instead of an isopropyl group.
- Aprepitant: Used clinically for the prevention of chemotherapy-induced nausea and vomiting.
- Rolapitant: Known for its longer half-life and used for similar indications as aprepitant.
Uniqueness of Ezlopitant: this compound is unique due to its specific chemical structure, which includes a diphenylmethyl group and a 5-isopropyl-2-methoxybenzyl group. This structure contributes to its specific binding affinity and selectivity for the neurokinin 1 receptor .
Propiedades
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNMCDYOYIKVGB-CONSDPRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318557 | |
| Record name | Ezlopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147116-64-1 | |
| Record name | Ezlopitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147116-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezlopitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezlopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZLOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















